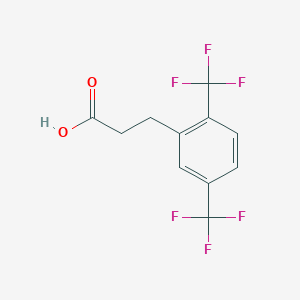

2,5-Bis(trifluoromethyl)hydrocinnamic acid

Description

Contextualizing 2,5-Bis(trifluoromethyl)hydrocinnamic Acid within 3-Phenylpropanoic Acid Chemistry

This compound is a derivative of the parent compound 3-phenylpropanoic acid, also known as hydrocinnamic acid. The fundamental structure consists of a benzene (B151609) ring connected to a three-carbon carboxylic acid chain. The defining feature of this specific derivative is the presence of two trifluoromethyl (-CF₃) groups at the 2 and 5 positions of the phenyl ring.

A related compound, trans-2,5-Bis(trifluoromethyl)cinnamic acid, which contains a double bond in the propanoic acid chain, serves as a logical precursor. The conversion from the cinnamic acid to the hydrocinnamic acid derivative is typically achieved through catalytic hydrogenation, a common and well-established method in organic synthesis. This process saturates the double bond, leading to the hydrocinnamic acid structure. While specific research on the 2,5-bis(trifluoromethyl) derivative is limited, studies on the hydrogenation of other cinnamic acid derivatives suggest that this transformation is generally efficient. chemmethod.comresearchgate.net

Significance of Trifluoromethyl Substituents in Chemical Research

The trifluoromethyl group (-CF₃) is a key functional group in medicinal chemistry and materials science. mdpi.com Its incorporation into organic molecules can lead to dramatic changes in their properties for several reasons:

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can alter the acidity of nearby functional groups and influence reaction mechanisms.

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance the ability of a molecule to cross biological membranes, a crucial factor in drug design. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate.

Steric Effects: The trifluoromethyl group is sterically larger than a hydrogen atom and can be used to probe or block active sites of enzymes and receptors.

These properties make the trifluoromethyl group a valuable tool for fine-tuning the characteristics of a lead compound in drug discovery. mdpi.com The presence of two such groups, as in this compound, would be expected to amplify these effects.

Research Trajectories and Contemporary Methodologies Applied to Trifluoromethylated Hydrocinnamic Acids

Research involving trifluoromethylated hydrocinnamic acids generally follows several key trajectories. A primary focus is on the synthesis of these compounds. Methodologies often involve the introduction of trifluoromethyl groups onto an aromatic ring, followed by the construction of the propanoic acid side chain, or the trifluoromethylation of a pre-existing hydrocinnamic acid scaffold. organic-chemistry.org One common synthetic route is the catalytic hydrogenation of the corresponding trifluoromethylated cinnamic acid. chemmethod.com

Modern synthetic methods for introducing trifluoromethyl groups include the use of specialized reagents like Togni's reagent for radical trifluoromethylation. organic-chemistry.orgacs.org For the construction of the hydrocinnamic acid side chain, various classical organic reactions such as the Perkin reaction, Knoevenagel condensation, and Friedel-Crafts reactions are employed, followed by reduction of any resulting double bonds. thieme-connect.comnih.gov

Once synthesized, these compounds are characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the structure and substitution pattern. Mass spectrometry provides information on the molecular weight and fragmentation patterns. X-ray crystallography can be used to determine the solid-state structure, as has been done for the related isomer, 3,5-bis(trifluoromethyl)hydrocinnamic acid. mdpi.com

While specific research applications for this compound are not widely documented in publicly available literature, compounds with similar structural motifs are often investigated for their potential biological activities. The strong electron-withdrawing nature and high lipophilicity conferred by the two trifluoromethyl groups make it a candidate for studies in medicinal chemistry, potentially as an intermediate for more complex molecules or as a standalone active compound.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | trans-2,5-Bis(trifluoromethyl)cinnamic acid | 3,5-Bis(trifluoromethyl)hydrocinnamic acid |

| CAS Number | 302912-03-4 | 329005-01-4 | 181772-16-7 |

| Molecular Formula | C₁₁H₈F₆O₂ | C₁₁H₆F₆O₂ | C₁₁H₈F₆O₂ |

| Molecular Weight | 286.17 g/mol | 284.15 g/mol | 286.17 g/mol |

| Appearance | Data not available | Data not available | Solid |

| Melting Point | Data not available | Data not available | Data not available |

Table 2: Spectroscopic Data Comparison

| Spectroscopic Data | This compound | 3,5-Bis(trifluoromethyl)hydrocinnamic acid |

| ¹H NMR | No experimental data available in literature. | Available in literature, showing distinct signals for the aromatic and aliphatic protons. |

| ¹³C NMR | No experimental data available in literature. | Available in literature, showing characteristic shifts for the carbons in the aromatic ring, the aliphatic chain, and the trifluoromethyl groups. |

| Mass Spectrometry | No experimental data available in literature. | Detailed mass spectrometric analysis has been performed. |

| X-ray Crystallography | No crystal structure data available. | The crystal structure has been determined, revealing a centrosymmetric hydrogen-bonded dimer in the solid state. mdpi.com |

Note: The lack of specific experimental data for this compound highlights an area for future research.

Structure

3D Structure

Properties

IUPAC Name |

3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h2-3,5H,1,4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIXRVUEUZNLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403384 | |

| Record name | 2,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-03-4 | |

| Record name | 2,5-Bis(trifluoromethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Bis Trifluoromethyl Hydrocinnamic Acid and Its Analogues

Established Synthetic Routes to 2,5-Bis(trifluoromethyl)hydrocinnamic Acid

Direct synthetic routes for this compound are not extensively detailed in publicly available literature, suggesting that its preparation likely involves a multi-step process starting from more readily available precursors.

Precursor Identification and Synthetic Strategies

The synthesis of this compound can be envisioned through the preparation of key intermediates, such as 2,5-bis(trifluoromethyl)cinnamic acid, which can then be reduced to the target hydrocinnamic acid. The construction of the cinnamic acid scaffold can be approached through several established carbon-carbon bond-forming reactions.

A plausible synthetic pathway commences with a commercially available starting material, 1,4-bis(trifluoromethyl)benzene (B1346883). This precursor can undergo a series of transformations to introduce the necessary functional groups for building the hydrocinnamic acid side chain. The key steps in such a strategy would likely involve:

Nitration: Introduction of a nitro group onto the aromatic ring of 1,4-bis(trifluoromethyl)benzene to yield 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).

Reduction: Conversion of the nitro group to an amino group to form 2,5-bis(trifluoromethyl)aniline (B140203).

Diazotization and Halogenation: Transformation of the aniline (B41778) to a diazonium salt, followed by a Sandmeyer-type reaction to introduce a halogen, such as bromine, resulting in 2,5-bis(trifluoromethyl)bromobenzene (B1273128).

Olefin Introduction: The aryl bromide can then serve as a substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction with an acrylic acid derivative to form 2,5-bis(trifluoromethyl)cinnamic acid.

Reduction: Finally, hydrogenation of the double bond in the cinnamic acid derivative would yield the desired this compound.

Alternatively, a strategy involving 2,5-bis(trifluoromethyl)benzaldehyde (B1302421) as a key intermediate could be employed. This aldehyde could potentially be synthesized from 2,5-bis(trifluoromethyl)bromobenzene via a lithiation-formylation sequence. The resulting aldehyde can then be converted to the corresponding cinnamic acid through reactions such as the Perkin reaction or the Wittig reaction.

Table 1: Potential Synthetic Strategies for 2,5-Bis(trifluoromethyl)cinnamic Acid

| Reaction Type | Aryl Precursor | Reagents and Conditions | Product |

| Heck Reaction | 2,5-Bis(trifluoromethyl)bromobenzene | Acrylic acid, Pd catalyst, base | 2,5-Bis(trifluoromethyl)cinnamic acid |

| Perkin Reaction | 2,5-Bis(trifluoromethyl)benzaldehyde | Acetic anhydride (B1165640), sodium acetate (B1210297) | 2,5-Bis(trifluoromethyl)cinnamic acid |

| Wittig Reaction | 2,5-Bis(trifluoromethyl)benzaldehyde | (Carbethoxymethylene)triphenylphosphorane, base, then hydrolysis | 2,5-Bis(trifluoromethyl)cinnamic acid |

Once 2,5-bis(trifluoromethyl)cinnamic acid is obtained, a standard reduction of the alkene double bond, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, would afford this compound.

Recrystallization and Purification Techniques for Research Applications

For research applications requiring high purity, this compound would undergo purification to remove any unreacted starting materials, intermediates, or byproducts. Standard techniques for the purification of crystalline organic acids are applicable.

Recrystallization is a primary method for purifying solid compounds. The choice of solvent is critical and is determined empirically. For a compound like this compound, a polar solvent such as methanol, ethanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes would likely be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing the solution to cool slowly, promoting the formation of pure crystals.

Column chromatography on silica (B1680970) gel is another powerful purification technique, particularly if recrystallization is ineffective or if the impurities have similar solubility profiles. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether), would be used to separate the desired compound from impurities.

The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthetic Approaches to Related Bis(trifluoromethyl)phenyl Derivatives

The synthesis of various bis(trifluoromethyl)phenyl derivatives serves as a foundation for accessing more complex molecules like this compound. These intermediates are valuable building blocks in organic synthesis.

Synthesis of Bis(trifluoromethyl)nitrobenzene Intermediates

The nitration of bis(trifluoromethyl)benzene isomers is a key step in introducing a versatile functional group for further transformations. A process for the production of 2,5-bis(trifluoromethyl)nitrobenzene has been developed, which involves the nitration of 1,4-bis(trifluoromethyl)benzene. google.comgoogle.com This reaction is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid or fuming sulfuric acid. google.comgoogle.com The reaction conditions, including the concentration of the acids and the temperature, are optimized to achieve a high yield of the desired product. google.comgoogle.com

Table 2: Synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene

| Starting Material | Reagents | Solvent | Yield | Reference |

| 1,4-Bis(trifluoromethyl)benzene | 100% Nitric acid | 24% Fuming sulfuric acid | 35% | google.com |

| 1,4-Bis(trifluoromethyl)benzene | Nitric acid | Sulfuric acid (91-100%) or Fuming sulfuric acid (≤20% SO₃) | High Yield | google.comgoogle.com |

Preparation of Bis(trifluoromethyl)aniline Derivatives

Bis(trifluoromethyl)aniline derivatives are crucial intermediates, often prepared by the reduction of the corresponding nitro compounds. For instance, 2,5-bis(trifluoromethyl)aniline can be synthesized by the reduction of 2,5-bis(trifluoromethyl)nitrobenzene. google.com This transformation is commonly achieved through catalytic hydrogenation using catalysts such as Raney Nickel or palladium on carbon, or by using reducing agents like tin(II) chloride in hydrochloric acid. google.comacs.org

The resulting anilines are versatile precursors for a variety of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a wide range of functional groups. wikipedia.orgnih.gov

Methods for Bis(trifluoromethyl)salicylic Acid Synthesis

The synthesis of bis(trifluoromethyl)salicylic acids showcases a combination of fundamental organic reactions to construct a highly functionalized aromatic ring. A convenient synthesis for 3,5-bis(trifluoromethyl)salicylic acid has been reported, which provides a useful template for the synthesis of other isomers. tandfonline.comtandfonline.com The reported sequence involves:

Diazotization and Iodination: Starting from 2-bromo-3,5-bis(trifluoromethyl)aniline, a diazonium salt is formed and subsequently converted to an iodo-derivative. tandfonline.comtandfonline.com

Methoxide Displacement: The bromo group is displaced by a methoxy (B1213986) group using sodium methoxide. tandfonline.comtandfonline.com

Carboxylation: An organolithium intermediate is generated via lithium-halogen exchange, which is then quenched with carbon dioxide to install the carboxylic acid group. tandfonline.comtandfonline.com

Demethylation: The final step involves the demethylation of the methoxy group, typically using a strong Lewis acid like boron tribromide, to yield the salicylic (B10762653) acid. tandfonline.comtandfonline.com

This multi-step approach highlights the strategic manipulation of functional groups to achieve the desired substitution pattern on the bis(trifluoromethyl)phenyl scaffold.

Derivatization Strategies from this compound as a Building Block

This compound serves as a valuable building block in synthetic chemistry, primarily due to the presence of the carboxylic acid functional group, which allows for a variety of derivatization reactions. The trifluoromethyl groups significantly influence the electronic properties and lipophilicity of the molecule, making its derivatives of interest for biological evaluation. Strategies for derivatization focus on modifying the carboxyl group to form amides, esters, and other functional moieties through various coupling techniques and catalytic systems.

The synthesis of amide derivatives is a cornerstone of medicinal chemistry, and converting this compound to its corresponding amides is a key strategy for developing new biologically active agents. The rationale is often inspired by existing drugs that contain similar structural motifs. For instance, the N-[3,5-bis(trifluoromethyl)phenyl] amide of caffeic acid has been developed as a nonsteroidal inhibitor of steroid 5α-reductase type 1 (SRD5A1), drawing a structural parallel to the drug dutasteride, which features a 2,5-bis(trifluoromethyl)phenyl amide group. acs.org This highlights the potential of bis(trifluoromethyl)phenyl amides in enzyme inhibition. acs.org

The direct amidation of the carboxylic acid with a desired amine is typically facilitated by coupling reagents that activate the carboxyl group. Common coupling agents used for forming amide bonds from carboxylic acids include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives such as hydroxybenzotriazole (B1436442) (HOBt) to prevent side reactions and improve yields. nih.govacs.org Other phosphonium-based reagents like benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU are also employed for efficient amide bond formation. nih.gov

A general scheme for the synthesis of an amide derivative from this compound is presented below.

General Amidation Reaction

The selection of the amine component is crucial and is guided by the specific biological target. The resulting amides are then subjected to biological assays to evaluate their activity, such as enzyme inhibition or anti-proliferative effects. nih.gov

Beyond amide formation, the carboxylic acid moiety of this compound is a versatile handle for various coupling reactions, including esterification and anhydride formation. The formation of a symmetric anhydride from the hydrocinnamic acid itself, or a mixed anhydride with another carboxylic acid, is a common strategy to activate the carboxyl group for subsequent nucleophilic attack by alcohols or amines. researchgate.net

Anhydrides of aromatic carboxylic acids can be prepared through dehydration coupling of the parent acid using reagents like thionyl chloride, oxalyl chloride, or triphenylphosphine (B44618) in combination with trichloroisocyanuric acid. researchgate.net Another approach involves the reaction of an acyl chloride with the sodium salt of the carboxylic acid. researchgate.net

A particularly relevant method involves the use of other aromatic carboxylic anhydrides as dehydrating agents in the presence of a Lewis acid catalyst. For instance, 3,5-bis(trifluoromethyl)benzoic anhydride (BTFBA) has been successfully used to facilitate the condensation reaction between free carboxylic acids and alcohols to form esters, demonstrating high efficiency due to its strong electron-withdrawing rings. tcichemicals.com This suggests that this compound could be similarly activated or used to generate a mixed anhydride intermediate. The formation of a mixed anhydride with an alkyl chloroformate is another established method for activating carboxylic acids toward nucleophilic substitution. researchgate.net

The general process for forming a symmetric anhydride involves the removal of a water molecule from two equivalents of the carboxylic acid.

Symmetric Anhydride Formation

This anhydride can then serve as an activated intermediate for synthesizing esters and amides, often with higher reactivity than the parent carboxylic acid.

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign catalytic systems. For the derivatization of hydrocinnamic acids, several advanced catalytic approaches have been explored. These methods aim to avoid the use of stoichiometric coupling reagents, which generate significant waste, in favor of catalytic activation pathways. mdpi.com

Catalytic systems for direct amidation and esterification are of particular interest. Borane catalysts, such as B(C6F5)3 and BH3-pyridine complexes, have been shown to effectively catalyze the N-acylation of cinnamic acids, proceeding through a triacyloxyborane intermediate. beilstein-journals.org Transition metals also play a crucial role. For example, palladium catalysts can facilitate N-acylation reactions via the insertion of a Pd(0) species into the carboxylate group, followed by reaction with an amine. beilstein-journals.org

Sustainable or "green" chemistry principles are increasingly being applied to these syntheses. This includes the use of water as a benign solvent and the development of recyclable catalysts. beilstein-journals.org For instance, graphene oxide has been used as a recyclable, solvent-free catalyst for the direct amidation of cinnamic acid. beilstein-journals.org Another eco-friendly approach involves using an alkyl chloroformate and N-methyl morpholine (B109124) in green solvents like ethyl acetate or acetone (B3395972) to generate mixed anhydrides for subsequent coupling reactions. researchgate.net While these specific examples utilize cinnamic acid or general hydroxycinnamic acids, the principles are directly applicable to the derivatization of this compound, paving the way for more sustainable synthetic routes to its derivatives.

Structural Elucidation and Conformational Analysis of 2,5 Bis Trifluoromethyl Hydrocinnamic Acid

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction data for 2,5-Bis(trifluoromethyl)hydrocinnamic acid has been deposited in crystallographic databases or published in scientific journals. Such studies are essential for determining the precise three-dimensional arrangement of atoms and molecules within a crystal.

Crystal Packing and Supramolecular Motifs, e.g., O–H···O Hydrogen Bonding

Without crystallographic data, it is not possible to describe the crystal packing or identify the specific supramolecular motifs, such as hydrogen bonding patterns, that govern the assembly of molecules in the solid state.

Analysis of Molecular Conformations in the Solid State

The preferred conformation of the molecule in its crystalline form remains undetermined. X-ray diffraction is the definitive method for observing the actual conformation adopted by a molecule in the solid state.

Dihedral Angle Conformations of the Propanoic Acid Side Chain

A quantitative analysis of the dihedral angles of the propanoic acid side chain, which would describe its orientation relative to the phenyl ring, is not possible without experimental structural data.

Hirshfeld Surface and Pairwise Interaction Energy Analyses

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. However, this analysis is contingent on the availability of crystal structure data. As no such data exists for this compound, a Hirshfeld analysis cannot be performed. Similarly, the calculation of pairwise interaction energies between molecules in the crystal lattice is not feasible.

Spectroscopic Characterization in Academic Research Contexts

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Conformational Analysis

Comprehensive searches of scientific literature did not yield specific Density Functional Theory (DFT) studies focused on the conformational analysis of 2,5-Bis(trifluoromethyl)hydrocinnamic acid. Consequently, detailed data on its specific conformers, the electronic effects of its unique substitution pattern, and its energy landscape are not available in the reviewed sources.

While a detailed study has been conducted on the isomeric 3,5-Bis(trifluoromethyl)hydrocinnamic acid , the difference in the substitution pattern (meta- vs. ortho- and meta-) would lead to distinct electronic and steric environments. mdpi.com Therefore, directly applying findings from the 3,5-isomer to the 2,5-isomer would be scientifically inaccurate. Such studies on the 3,5-isomer have utilized DFT calculations (specifically at the B3LYP/aug-cc-pvDZ level) to identify various conformers, analyze their relative energies, and understand the influence of the CF3 groups on conformational stability. mdpi.comresearchgate.net Similar dedicated studies are required to elucidate the specific properties of the 2,5-isomer.

No published data were found detailing the geometric (e.g., bond lengths, dihedral angles) and energetic parameters (e.g., relative Gibbs free energy) for the conformers of this compound.

Specific analyses of how the electronic effects of the trifluoromethyl groups at the 2- and 5-positions influence the conformational preferences of the hydrocinnamic acid backbone are not available. The trifluoromethyl group is known to be a powerful electron-withdrawing group, which can significantly influence molecular structure and stability. nih.gov A dedicated computational study would be necessary to determine these effects for the 2,5-substitution pattern.

There is no available information on the potential energy surface, energy minima, or the rotational barriers for the flexible bonds within the this compound molecule. For related molecules, low-barrier rotation of trifluoromethyl groups has been noted, which can result in many closely lying energy minima. mdpi.com

Computational Studies on Related Trifluoromethylated Compounds

While specific data on this compound is lacking, computational methods are widely applied to understand the properties of related trifluoromethylated molecules.

Computational chemistry provides crucial insights into the intrinsic acidity of molecules in the absence of solvent effects. Gas-phase acidity (GA) can be determined by measuring proton-transfer equilibria or by computing the free energies of the neutral acid and its corresponding deprotonated carbanion. researchgate.net For related hydroxycinnamic acids, the extended kinetic method, supported by DFT calculations, has been used to determine the gas-phase acidities of different acidic groups within the same molecule. nih.govresearchgate.net

The presence of strongly electron-withdrawing trifluoromethyl groups is expected to significantly increase the acidity of the carboxylic acid group in this compound compared to its non-fluorinated parent compound. nih.govresearchgate.net Studies on polyfluorinated hydrocarbons show a linear relationship between acidity and the inductive effects of the fluorine atoms. researchgate.net These computational approaches are essential for quantifying the impact of such substitutions on acidity.

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability of ligands, including trifluoromethylated compounds, when bound to biological targets like proteins. nih.gov These simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the key interactions that maintain it. acs.orgrsc.org

For trifluoromethylated ligands, MD simulations can help elucidate the role of the CF3 groups in binding. nih.gov The stability of a ligand in the binding pocket is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position over the course of the simulation. nih.govrsc.org A stable RMSD value suggests the ligand maintains a consistent binding mode. acs.orgrsc.org These simulations are crucial in drug design for evaluating and optimizing the stability and affinity of potential drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles of this compound Not Established in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound. While QSAR is a pivotal computational modeling technique used to correlate the chemical structure of compounds with their biological activities, no dedicated research has been published detailing such models for this particular molecule.

QSAR models are instrumental in modern drug discovery and materials science, providing a rational basis for the design of novel compounds with enhanced or specific activities. These models are built upon datasets of molecules with known activities and a wide array of calculated molecular descriptors. The resulting equations or models can then predict the activity of new, untested compounds, thereby guiding synthesis and prioritizing experimental work.

Despite the existence of QSAR studies for structurally related compounds, such as derivatives of cinnamic acid or molecules containing the bis(trifluoromethyl)phenyl moiety, the specific substitution pattern of this compound has not been the subject of such a detailed computational analysis. The unique electronic and steric effects imparted by the trifluoromethyl groups at the 2 and 5 positions of the phenyl ring would necessitate a dedicated QSAR study to accurately model its structure-activity relationships.

The development of a QSAR model for this compound and its analogs would require a synthesized library of these compounds and their corresponding biological activity data. Such a study would enable the identification of key molecular features that govern their activity, including descriptors related to:

Electronic Properties: Such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are significantly influenced by the electron-withdrawing trifluoromethyl groups.

Steric Properties: Including molecular volume, surface area, and specific conformational arrangements that may be crucial for interaction with a biological target.

Hydrophobicity: Often quantified by the partition coefficient (logP), which plays a critical role in membrane permeability and binding to hydrophobic pockets in target proteins.

Topological and Connectivity Indices: Which describe the branching and arrangement of atoms within the molecule.

Without such a foundational study, it is not possible to present detailed research findings or data tables pertaining to the QSAR of this compound. The scientific community has yet to publish research that would provide the necessary data to construct and validate a QSAR model for this specific compound. Therefore, the design principles for derivatives of this compound, from a QSAR perspective, remain an unexplored area of research.

Investigation of Receptor Ligand Properties

The structural motifs present in this compound, particularly the bis(trifluoromethyl)phenyl group, are of significant interest in medicinal chemistry for their role in receptor binding.

The neurokinin-1 (NK1) receptor, the preferential receptor for the neuropeptide Substance P, is a widely studied drug target for conditions such as chemotherapy-induced nausea and vomiting, pain, and depression. nih.govnih.gov The bis(trifluoromethyl)phenyl moiety is a key structural feature of aprepitant (B1667566), a potent and selective non-peptide antagonist of the human NK1 receptor. nih.gov

Aprepitant's chemical structure is 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine. nih.gov Structural and spectroscopic studies, including X-ray crystallography and NMR spectroscopy, have elucidated the binding mode of aprepitant to the NK1 receptor. nih.gov These studies reveal that the two trifluoromethyl groups of the 3,5-bis(trifluoromethyl)phenyl portion of aprepitant are situated in distinct microenvironments within the receptor's binding site. nih.gov This specific interaction is crucial for its high-affinity binding and antagonist activity. The presence of this functional group in compounds like this compound suggests a potential, though not yet confirmed, for interaction with the NK1 receptor, making it a subject for further investigation.

Antimicrobial Activity Research and Structural Relationships

Derivatives containing trifluoromethyl groups, such as salicylanilides and cinnamic acids, have been a focus of research for developing new antimicrobial agents to combat the rise of multidrug-resistant (MDR) bacteria. nih.gov

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antibacterial properties, with generally low toxicity. nih.gov Synthetic modifications, such as the introduction of trifluoromethyl groups, have been explored to enhance this activity. A series of anilides derived from 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid were synthesized and evaluated for their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

One notable compound from these studies is (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide, which demonstrated significant antistaphylococcal and anti-enterococcal activity. nih.gov This highlights the potential of the 3,5-bis(trifluoromethyl) substitution on the aniline (B41778) ring of cinnamic acid amides for potent antibacterial effects.

Table 1: Antibacterial Activity of Selected Trifluoromethylated Cinnamic Acid Anilides

| Compound | Target Organism | Activity Range (MIC/MBC) |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 0.15–5.57 µM |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | Enterococcus faecalis | 2.34–44.5 µM |

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 0.15–5.57 µM |

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Enterococcus faecalis | 2.34–44.5 µM |

MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. Data sourced from a study on trifluoromethylcinnamanilide Michael acceptors. nih.gov

Structure-activity relationship (SAR) studies on a series of fluoro and trifluoromethyl-substituted salicylanilides have provided valuable insights for designing potent agents against MDR S. aureus. nih.gov These studies systematically varied the position and nature of halogen substituents on both the salicylic (B10762653) acid and aniline rings of the salicylanilide (B1680751) scaffold. nih.gov

The findings indicate that the antimicrobial potency is highly dependent on the substitution pattern. For instance, the presence of a trifluoromethyl group at the meta-position of the aniline ring was found to be beneficial for activity. researchgate.net One of the most effective compounds identified was 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, which showed excellent activity against a panel of nine MRSA strains. researchgate.net These SAR studies underscore the importance of the electronic and lipophilic properties conferred by trifluoromethyl groups in modulating the antibacterial efficacy of salicylanilides. nih.gov

The mechanism of action for salicylanilides has been investigated, with evidence pointing towards their function as protonophores that disrupt bacterial membrane potential. This is often referred to as the "proton shuttle hypothesis". researchgate.net Compounds like niclosamide, a well-known salicylanilide, act as proton carriers, shuttling protons across the bacterial cytoplasmic membrane. researchgate.net This action dissipates the proton motive force, which is essential for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death. The acidic phenolic hydroxyl group and the lipophilic nature of the molecule are critical for this activity. The trifluoromethyl groups on related compounds enhance lipophilicity, which can facilitate their partitioning into and transport across the bacterial membrane, thereby improving their efficacy as protonophores.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. nih.gov This system regulates various virulence factors and biofilm formation, making it an attractive target for antimicrobial therapy. nih.govmdpi.com Cinnamic acid and its derivatives have been investigated for their ability to interfere with QS systems. For example, 4-Hydroxycinnamic acid has shown the ability to inhibit the growth and biofilm formation of Streptococcus mutans at sub-inhibitory concentrations, suggesting a QS-inhibitory mechanism. While specific research on this compound as a QS inhibitor is not widely available, the known anti-QS activity of the parent cinnamic acid structure suggests that its derivatives are promising candidates for further investigation in this area. researchgate.netsemanticscholar.org The goal of such an approach is not to kill the bacteria directly but to attenuate their pathogenicity, making them more susceptible to the host's immune system. nih.gov

Role of 2,5 Bis Trifluoromethyl Hydrocinnamic Acid in Advanced Materials and Specialized Chemical Syntheses

Intermediate in the Production of Functional Materials

While direct, large-scale applications of 2,5-Bis(trifluoromethyl)hydrocinnamic acid in commercial functional materials are not extensively documented, its structural motifs are highly relevant to materials science. Hydrocinnamic acid and its derivatives are recognized as valuable intermediates in polymer science. For instance, certain derivatives can act as nucleating agents, significantly enhancing the crystallization process of biodegradable polymers like poly(L-lactide) (PLLA).

The incorporation of trifluoromethyl groups, as seen in this compound, is a key strategy in designing advanced materials. These -CF3 groups are known to enhance several key properties of a material, including thermal stability, metabolic stability, and lipophilicity. Therefore, using this compound as an intermediate allows for the precise introduction of fluorine into a polymer backbone or side chain. This can yield functional materials with tailored characteristics, such as specialty polymers and coatings with increased durability, specific solubility profiles, and enhanced performance under demanding conditions. The compound is commercially available and listed under categories such as "Building Blocks" and "Specialty Synthesis" for materials science applications. scribd.com

Building Block for Complex Organic Scaffolds of Research Interest

The most significant role of this compound and its close isomers is as a foundational building block for constructing complex organic scaffolds, particularly for biological and medicinal research. The bis(trifluoromethyl)phenyl moiety is a key component in the design of new, biologically active molecules.

Research into the development of novel enzyme inhibitors has utilized the bis(trifluoromethyl)phenyl structure to enhance the efficacy of synthetic compounds. In one study, a series of bis(trifluoromethyl)phenyl-conjugated hydroxycinnamate hybrids were synthesized from naturally derived precursors like caffeic acid and ferulic acid. This work was inspired by the 2,5-bis(trifluoromethyl)phenyl amide motif found in existing potent enzyme inhibitors. The resulting complex molecules, which incorporated 2',5'-, 3',4'-, and 3',5'-bis(trifluoromethyl)phenyl substituents, demonstrated significant inhibitory activity against the enzyme steroid 5α-reductase 1 (SRD5A1).

The structure-activity relationship analysis from this research highlighted the critical role of the bis(trifluoromethyl)phenyl group. It was found to enhance hydrophobic interactions and electron-withdrawing effects, which strengthen the binding between the ligand and the enzyme. This strategic fluorination was crucial for optimizing the inhibitor's efficacy by increasing lipophilicity and improving engagement with the enzyme's active site. This demonstrates the value of the 2,5-bis(trifluoromethyl)phenyl scaffold, derivable from its corresponding acid, in creating complex and potent molecules for targeted biological research.

Catalytic Applications in Organic Synthesis

Currently, the available scientific literature does not prominently feature this compound itself being used directly as a catalyst in organic synthesis. Its primary function is that of a reactant or an architectural component (building block) that is incorporated into a larger molecular structure. While the synthesis of this compound and its derivatives often employs catalytic methods, its application as a catalyst has not been established as a primary role.

A Comprehensive Analysis of this compound: Comparative Studies and Future Research Directions

The introduction of fluorine atoms into organic molecules has profound effects on their physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a key substituent in medicinal chemistry and materials science due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This article provides a focused examination of this compound, a disubstituted derivative of hydrocinnamic acid, exploring its characteristics in comparison to related analogues and outlining future research trajectories.

Comparative Studies and Future Research Directions

The substitution of hydrogen atoms on the phenyl ring of hydrocinnamic acid with one or more trifluoromethyl groups significantly alters its fundamental chemical properties, primarily its acidity (pKa) and lipophilicity (logP).

Unsubstituted hydrocinnamic acid is a weak acid with a pKa of approximately 4.66 and a logP of 1.84, indicating moderate lipophilicity. nih.govnih.gov The introduction of a single trifluoromethyl group is expected to increase both acidity and lipophilicity. The strong electron-withdrawing inductive effect of the CF3 group stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa). Concurrently, the fluorine atoms contribute to an increase in the molecule's surface area and nonpolar character, leading to a higher logP value.

In the case of 2,5-Bis(trifluoromethyl)hydrocinnamic acid, the presence of two CF3 groups further amplifies these effects. The acidity is expected to be considerably higher than that of the monosubstituted analogues due to the additive electron-withdrawing effects of the two groups. The lipophilicity is also significantly increased. For the related compound, trans-2,5-bis(trifluoromethyl)cinnamic acid, a calculated XLogP3 value of 3.6 is reported, suggesting a substantial increase in lipophilicity compared to the parent hydrocinnamic acid. mdpi.com It is reasonable to infer that this compound would have a similarly high logP value.

The biological profile of hydrocinnamic acid derivatives is also influenced by trifluoromethyl substitution. While unsubstituted hydrocinnamic acid and its hydroxylated derivatives are known for their antioxidant and anti-inflammatory properties, the introduction of CF3 groups can modulate these activities and introduce new biological functions. For instance, the increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to increased potency or altered pharmacological profiles. A study on the 3,5-bis(trifluoromethyl) analogue of hydrocinnamic acid showed it to be a weak ligand for the human NK1 receptor, and its cinnamic acid counterpart exhibited moderate antibacterial activity. foodb.ca

| Compound | pKa | logP |

|---|---|---|

| Hydrocinnamic acid | 4.66 nih.gov | 1.84 nih.gov |

| trans-2,5-Bis(trifluoromethyl)cinnamic acid | Data Not Available | 3.6 (Calculated) mdpi.com |

The specific placement of trifluoromethyl groups on the phenyl ring of hydrocinnamic acid has a critical impact on the molecule's conformational properties and, consequently, its chemical and biological behavior. The position of the CF3 group influences the electronic distribution within the aromatic ring and can introduce steric effects that dictate the molecule's three-dimensional shape.

A detailed structural analysis of 3,5-bis(trifluoromethyl)hydrocinnamic acid revealed that the introduction of the two CF3 groups at the meta positions reverses the order of conformer stabilities compared to the unsubstituted hydrocinnamic acid. foodb.ca In the unsubstituted molecule, the trans-flat conformer is the second most stable, whereas in the 3,5-disubstituted analogue, the gauche-1 conformer becomes the second lowest in energy. foodb.ca This shift is attributed to the electronic effects of the strongly electron-withdrawing CF3 groups. foodb.ca

For this compound, the substitution pattern is different, with CF3 groups at the ortho and para positions relative to the propanoic acid side chain. This positioning would lead to a different electronic and steric environment compared to the 3,5-isomer. The ortho-CF3 group, in particular, would be expected to have a more pronounced steric influence on the side chain's conformation. This could potentially favor different binding modes with biological targets compared to the 3,5-disubstituted analogue.

From a biological standpoint, the positional isomerism of the trifluoromethyl groups is a key determinant of activity. Different isomers can present distinct pharmacophores to target proteins, leading to variations in binding affinity and efficacy. For example, in a series of bis(trifluoromethyl)phenyl-conjugated hydroxycinnamate hybrids, derivatives with 2',5'-, 3',4'-, and 3',5'-bis(trifluoromethyl)phenyl substituents all demonstrated inhibitory activity against SRD5A1, but with slightly different potencies, highlighting the influence of the substitution pattern.

| Substitution Pattern | Key Conformational/Electronic Features | Potential Biological Implications |

|---|---|---|

| Unsubstituted | Global minimum is the trans-1 conformer; second most stable is the trans-flat conformer. foodb.ca | Baseline biological activities such as antioxidant and anti-inflammatory effects. |

| 3,5-Bis(trifluoromethyl) | Global minimum is the trans-1 conformer; second most stable is the gauche-1 conformer, indicating a reversal of stability compared to the unsubstituted analogue. foodb.ca | Demonstrated weak ligand for the human NK1 receptor; moderate antibacterial activity for the corresponding cinnamic acid. foodb.ca |

| 2,5-Bis(trifluoromethyl) | Expected significant steric influence from the ortho-CF3 group on the side chain conformation, potentially leading to unique three-dimensional arrangements. | The specific substitution pattern could lead to novel interactions with biological targets, potentially resulting in distinct pharmacological profiles. |

The synthesis of fluorinated aromatic compounds, including trifluoromethylated hydrocinnamic acids, has been a subject of intensive research, leading to the development of several innovative methodologies. These methods can be broadly categorized into electrophilic, nucleophilic, and transition metal-catalyzed fluorination.

Electrophilic fluorination involves the use of reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) to directly introduce fluorine onto an aromatic ring. These methods have the advantage of being relatively mild and can be used for the late-stage fluorination of complex molecules.

Nucleophilic aromatic substitution (SNAr) is another important strategy, where a leaving group on the aromatic ring is displaced by a fluoride (B91410) source, such as potassium fluoride or cesium fluoride. This method is particularly effective for aromatic rings that are activated by electron-withdrawing groups.

More recently, transition metal-catalyzed fluorination has emerged as a powerful tool. Catalysts based on palladium, copper, and other metals can facilitate the fluorination of a wide range of aromatic substrates, often with high regioselectivity. These methods have expanded the scope of accessible fluorinated compounds.

For the derivatization of trifluoromethylated hydrocinnamic acids, standard carboxylic acid chemistry can be employed. The carboxylic acid moiety can be converted into esters, amides, and other functional groups to create a library of derivatives with diverse properties. For example, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been achieved through a direct amidation reaction, showcasing a straightforward method for derivatization.

Enzymatic synthesis is also a growing area of interest for the production of fluorinated compounds. Biocatalysts, such as fluorinases, offer the potential for highly selective and environmentally friendly fluorination reactions.

The unique properties of trifluoromethylated hydrocinnamic acid derivatives position them as valuable scaffolds for interdisciplinary research, with potential applications spanning from medicine to materials science.

In medicinal chemistry, these compounds can be explored as lead structures for the development of new therapeutic agents. Their increased lipophilicity and metabolic stability make them attractive candidates for drugs targeting the central nervous system or for indications requiring long half-lives. The diverse biological activities reported for cinnamic acid derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, provide a strong rationale for investigating the therapeutic potential of their trifluoromethylated analogues.

In the field of materials science, the incorporation of trifluoromethyl groups can impart desirable properties to polymers and other materials. Fluorinated aromatics are used in the synthesis of fluoropolymers with high thermal stability and chemical resistance. Trifluoromethylated hydrocinnamic acid derivatives could potentially be used as monomers or additives to create novel materials with tailored properties for applications in electronics, coatings, and advanced manufacturing.

Furthermore, the field of agrochemicals represents another promising avenue for research. Many successful pesticides and herbicides contain trifluoromethyl groups, and the hydrocinnamic acid scaffold could provide a basis for the design of new crop protection agents with improved efficacy and environmental profiles.

The development of new synthetic methodologies for the preparation and derivatization of these compounds will be crucial for unlocking their full potential. Collaborative efforts between synthetic chemists, medicinal chemists, materials scientists, and biologists will be essential for exploring the diverse applications of this fascinating class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-bis(trifluoromethyl)hydrocinnamic acid, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves coupling trifluoromethyl-substituted aromatic precursors with hydrocinnamic acid derivatives. For example, palladium-catalyzed cross-coupling or nucleophilic substitution reactions are common for introducing trifluoromethyl groups. Key parameters include temperature control (e.g., maintaining <100°C to avoid decomposition), solvent selection (e.g., anhydrous DMF or THF), and stoichiometric ratios of reagents (e.g., boronic acids or halides). Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR are essential for confirming the positions of trifluoromethyl groups and the hydrocinnamic backbone. <sup>19</sup>F NMR chemical shifts typically appear at δ -60 to -70 ppm for CF3 groups .

- HPLC-MS : Reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) ensures purity assessment and molecular weight confirmation (theoretical m/z 286.17 for [M-H]<sup>-</sup>).

- FT-IR : Peaks near 1700 cm<sup>-1</sup> confirm the carboxylic acid group, while C-F stretches appear at 1100–1250 cm<sup>-1</sup> .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with water for 15+ minutes. If inhaled, move to fresh air and seek medical attention .

- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent moisture absorption or degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in drug discovery applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) can model electronic properties like HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, trifluoromethyl groups increase electron-withdrawing effects, stabilizing intermediates in enzyme inhibition studies. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., proteases), guiding structure-activity relationship (SAR) studies .

Q. How should researchers address contradictory data in thermodynamic stability studies of this compound?

- Methodological Answer :

- Cross-Validation : Use differential scanning calorimetry (DSC) to measure melting points (reported range: 109–144°C for analogues) and compare with literature.

- Kinetic Studies : Monitor degradation under stress conditions (heat, light, pH) via HPLC to identify decomposition pathways.

- Theoretical Frameworks : Apply the Eyring equation to calculate activation energy for degradation, linking results to molecular stability models .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions. For aqueous buffers, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility.

- pH Adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH >7) to improve water solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations in cell-based assays .

Q. How does the compound’s trifluoromethyl substitution pattern influence its metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Trifluoromethyl groups resist metabolic cleavage, prolonging half-life compared to non-fluorinated analogues.

- Isotope Labeling : Synthesize <sup>14</sup>C-labeled derivatives to track metabolite formation via LC-MS/MS.

- Computational ADME : Tools like SwissADME predict logP (~2.5) and membrane permeability, correlating with in vivo bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.